N1-(4-ethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(4-ethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For example, they can undergo inter- or intramolecular Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate poly-substituted furans . The addition/oxidative cyclization of alkyl alkynoates with carbonyl compounds in the presence of metal leads to polysubstituted furans as well .Scientific Research Applications
Synthetic Methodologies
- Innovative Synthetic Approaches : A novel synthetic approach for producing di- and mono-oxalamides, showcasing the potential for creating complex molecules, including those similar to N1-(4-ethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide. This method is operationally simple and high yielding, offering a new route for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Catalytic Activities
- Catalytic Enhancement in Coupling Reactions : N,N'-Bisoxalamides, related to the chemical structure , have been found to significantly enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This underscores the potential of oxalamide derivatives in facilitating complex organic transformations (Bhunia et al., 2017).
Creation of Bioactive Molecules
- Antimicrobial Properties : The synthesis and evaluation of various derivatives, including those related to this compound, have demonstrated significant antimicrobial activities. This highlights the potential of such molecules in the development of new antibacterial and antifungal agents (Jafari et al., 2017).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the furan ring, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to influence a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including the modulation of immune response, inhibition of viral replication, and regulation of cellular growth and differentiation .
Result of Action
Compounds with similar structures have been shown to have diverse biological activities, suggesting that this compound may also have a broad range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(furan-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-12-3-5-14(6-4-12)18-16(20)15(19)17-9-7-13-8-10-21-11-13/h3-6,8,10-11H,2,7,9H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUCACRSWABZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.